N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide, also known as CPTH6, is a chemical compound that has been synthesized and studied extensively in recent years. This compound has shown potential as a tool for scientific research, particularly in the field of cancer research. In
Scientific Research Applications
Enhancing Cellular Uptake and Biological Activity Pyrrole–imidazole (Py–Im) hairpin polyamides, closely related to N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide, demonstrate significant potential in disrupting protein–DNA interactions and modulating gene expression within living cells. Enhancements in cellular uptake and nuclear localization have been achieved through modifications, substantially increasing their biological effects by orders of magnitude. This advancement marks a pivotal step towards leveraging these compounds for molecular probes or therapeutic agents, showcasing their potential in controlling intracellular concentrations for heightened biological potency (J. Meier, D. C. Montgomery, P. Dervan, 2012).
Antiviral Properties Certain derivatives of this compound have been explored for their antiviral capabilities. The synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, for example, has been directed towards creating effective antirhinovirus agents. These efforts reflect the compound's broader utility in addressing viral infections, highlighting its potential as a cornerstone for developing new antiviral drugs (C. Hamdouchi et al., 1999).
Synthetic Advances and Biological Evaluations The synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives underscore their significance in medicinal chemistry, especially as antiulcer agents and for their cytoprotective properties. Innovations in synthetic methods have facilitated the creation of compounds with enhanced bioactivities, illustrating the chemical versatility and therapeutic promise of this compound analogues (J. Starrett et al., 1989).
Regulating Gene Expression and Nucleosome Interaction Research has also delved into the design of cyclic pyrrole-imidazole polyamides targeted at the androgen response element (ARE), closely related to the core structure of this compound. These compounds have shown to disrupt transcription factor-DNA binding, regulate endogenous gene expression, and exhibit high affinity for DNA. This work elucidates the role of such compounds in gene regulation, offering insights into their therapeutic potential in cancer treatment and beyond (D. Chenoweth et al., 2009).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with various biological targets .
Mode of Action
Imidazo[1,2-a]pyrimidines are known to interact with their targets through various mechanisms, including covalent bonding . The specific interactions would depend on the nature of the target and the chemical structure of the compound.
Biochemical Pathways
Imidazo[1,2-a]pyrimidines are known to be involved in various biochemical pathways due to their interactions with different biological targets .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure and can impact its bioavailability .
Result of Action
Imidazo[1,2-a]pyrimidines have been found to possess various biological activities, including anticancer effects .
properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-18-9-8-15(17-13-24-11-5-10-21-20(24)23-17)12-16(18)22-19(25)14-6-3-2-4-7-14/h5,8-14H,2-4,6-7H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQICRQBNYZMPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.